molecular formula C19H16FNO2S B2551882 N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-68-8

N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2551882
CAS RN: 670271-68-8
M. Wt: 341.4
InChI Key: MVOBMAHOTSMHBR-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide" is a sulfonamide-based molecule, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been studied extensively for their potential as therapeutic agents and their chemical properties.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could be inferred based on the general practices in sulfonamide chemistry.

Molecular Structure Analysis

Sulfonamide compounds exhibit a variety of molecular geometries. For instance, the crystal structure of a related sulfonamide showed that the sulfonamide nitrogen atom exhibits a nearly trigonal-planar geometry with surrounding sulfur and carbon atoms . This suggests that "this compound" may also display a similar geometry around the sulfonamide group, contributing to its chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including interactions with enzymes. For example, sulfonamides have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) by binding to its active site . The presence of a fluorine atom, as in "this compound", can influence the binding affinity and selectivity of the sulfonamide for its biological targets due to the electronegative nature of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be explored through various spectroscopic and computational methods. For instance, Density Functional Theory (DFT) calculations have been used to predict the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals of sulfonamide compounds . These studies provide insights into the stability, charge distribution, and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications. The thermal stability of sulfonamides can also be assessed using thermo gravimetric analysis (TGA) .

Scientific Research Applications

Biocatalysis in Drug Metabolism

One application involves the use of biocatalysis to study drug metabolism, particularly the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, which are known to be highly metabolized in preclinical species. For instance, LY451395, a potent and highly selective potentiator of AMPA receptors, underwent microbial-based surrogate biocatalytic system studies to produce mammalian metabolites for structural characterization. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Antiproliferative Agents

Another significant application is in the synthesis of sulfonamide derivatives as antiproliferative agents. Research has been conducted on synthesizing new derivatives through Suzuki and Buchwald reactions, showing in-vitro antiproliferative activity against various cancer cell lines. These compounds, characterized by techniques such as NMR and LC-MS, have shown promising results in preliminary bioassays, suggesting potential uses in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Material Science

In material science, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction. This method offers precise control of cation functionality without deleterious side reactions, enabling the direct incorporation of guanidinium into stable phenyl rings. This advancement is crucial for developing anion exchange membrane materials (Kim, Labouriau, Guiver, & Kim, 2011).

Polymorphism Study

Research into the polymorphism of aromatic sulfonamides with fluorine groups has revealed that fluorine substitution leads to polymorphs or pseudopolymorphs, providing insight into the effect of fluorine on the polymorphism of these compounds. This study is significant for understanding and designing drugs with optimal solubility and stability characteristics (Terada et al., 2012).

Sulfonamide Synthesis

Developing efficient methods for sulfonylation of amines, alcohols, and phenols with N-Fluorobenzenesulfonimide under mild conditions has also been a focus. This procedure allows for the preparation of sulfonamides and sulfonic esters in moderate to excellent yields, facilitating the synthesis of a broad range of functional groups (Li et al., 2018).

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c1-14-2-4-15(5-3-14)16-6-12-19(13-7-16)24(22,23)21-18-10-8-17(20)9-11-18/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOBMAHOTSMHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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